BenchChemオンラインストアへようこそ!

Peruvoside-d3

Cardiac glycoside safety pharmacology Therapeutic index Heart failure

Peruvoside-d3 is the essential SIL-IS for peruvoside LC-MS/MS bioanalysis in preclinical PK, tissue distribution, and tumor penetration studies. Its 3.02 Da mass shift with minimal chromatographic isotope effect—unlike heavily deuterated (>6 D) analogs that exhibit significant retention time shifts—ensures co-elution with the target analyte and accurate matrix effect compensation, meeting ID-MS accuracy benchmarks (trueness 97.5–104%, CV <3%). Digoxin-d3 or ouabain-d3 surrogates cannot substitute; only Peruvoside-d3 matches peruvoside's fragmentation pattern, chromatographic behavior, and extraction recovery. Supplied exclusively as a research-use-only internal standard—not for diagnostic or therapeutic applications.

Molecular Formula C₃₀H₄₁D₃O₉
Molecular Weight 551.68
Cat. No. B1163953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeruvoside-d3
Synonyms(3β,5β)-3-[(6-Deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide-d3;  Cannogenin α-L-Thevetoside-d3;  Encordin-d3;  Peruvosid-d3; 
Molecular FormulaC₃₀H₄₁D₃O₉
Molecular Weight551.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peruvoside-d3: Deuterium-Labeled Cardiac Glycoside Internal Standard for Quantitative Bioanalysis


Peruvoside-d3 (C₃₀H₄₁D₃O₉, MW 551.68) is a stable isotope-labeled analog of the cardiac glycoside peruvoside, bearing three deuterium atoms incorporated into the unsaturated butenolide (lactone) ring characteristic of cardenolides . The parent compound, peruvoside (also known as cannogenin thevetoside or encordin), is a monoglycoside isolated from Thevetia neriifolia seeds that inhibits Na⁺/K⁺-ATPase and has been investigated for cardiotonic, anticancer, and broad-spectrum antiviral activities [1]. Peruvoside-d3 is supplied exclusively for research use as an internal standard (ISTD) in quantitative LC-MS/MS workflows, not for diagnostic or therapeutic applications .

Why Unlabeled Peruvoside or Alternative Cardiac Glycosides Cannot Substitute for Peruvoside-d3 in Quantitative LC-MS/MS Workflows


In quantitative bioanalytical LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) must co-elute with the target analyte and exhibit near-identical extraction recovery, ionization efficiency, and matrix effect behavior to compensate for analytical variability [1]. Unlabeled peruvoside (MW 548.67) cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from endogenous peruvoside in biological samples [2]. Among cardiac glycoside SIL-IS options, deuterated analogs with ≤6 deuterium atoms—such as Peruvoside-d3 (Δ3.02 Da)—are preferred because they exhibit minimal chromatographic retention time shifts compared to heavily deuterated (>6 D) analogs, which can show significant retention time deviations (up to 1.2 min) that degrade matrix effect compensation [3]. Generic substitution with digoxin-d3 or ouabain-d3 is unsuitable because these compounds differ in molecular structure, fragmentation pattern, and chromatographic behavior from peruvoside, violating the fundamental requirement of isotopic internal standardization.

Quantitative Differentiation Evidence: Peruvoside and Peruvoside-d3 vs. Closest Cardiac Glycoside Analogs


Cardiac Safety Margin: Peruvoside Demonstrates the Widest Therapeutic Window vs. g-Strophanthin and Proscillaridin in Dog Heart-Lung Preparations

Peruvoside exhibits a quantitatively wider margin of safety than the clinically used cardiac glycosides g-strophanthin (ouabain) and proscillaridin in direct head-to-head comparison using a two-compartment dog heart-lung preparation model [1]. The therapeutic dose of peruvoside was 13% of the irregularity (arrhythmogenic) dose and 8% of the lethal dose, compared with 25% and 13% for g-strophanthin, and 60% and 40% for proscillaridin [1]. An independent study in anesthetized cats and guinea pigs confirmed that the safety margin of peruvoside was approximately twice that of ouabain, strophanthin K, and neriifolin [2]. These data indicate that peruvoside offers a therapeutic-to-toxic ratio approximately 2- to 3-fold wider than structurally related cardiotonic steroids used in clinical cardiology.

Cardiac glycoside safety pharmacology Therapeutic index Heart failure

Biliary Excretion: Peruvoside Exhibits 8- to 19-Fold Higher Biliary Clearance than Digoxin, Digitoxin, and Ouabain

The biliary excretion of peruvoside (peruvosid) was quantified in a direct comparative study using ³H-labeled glycosides administered into tied intestinal loops of anesthetized cats [1]. Peruvoside exhibited 15.5% biliary excretion of the absorbed dose, compared with only 1.9% for ouabain, 1.4% for digoxin, and 0.8% for digitoxin [1]. Furthermore, chromatographic analysis of bile revealed that only 1/4 of biliary peruvoside was excreted unchanged (vs. 4/5 for digoxin, 2/3 for digitoxin and ouabain), indicating extensive hepatic metabolism of peruvoside that is not observed to the same degree with other cardiac glycosides [1]. In human subjects, peruvoside showed no evidence of enterohepatic recirculation, and no unchanged drug was detected in urine by GLC/MS/MID, with total 48-hour excretion of 32.9–37.1% of the administered dose [2].

Cardiac glycoside pharmacokinetics Hepatobiliary clearance Drug disposition

Anti-Leukemia Potency: Peruvoside Is More Effective than Digitoxin and Ouabain in Inducing Apoptosis in AML and CML Cells Without Cytotoxicity to Normal PBMCs

Peruvoside was directly compared with digitoxin and ouabain for anti-leukemia activity in human acute myeloid leukemia (AML) KG1a cells and chronic myelogenous leukemia (CML) K562 cells [1]. Peruvoside was more potent in suppressing the growth of both KG1a and K562 cells than digitoxin and ouabain, and was more effective in inducing apoptosis as measured by Annexin V/PI flow cytometry [1]. Critically, at its effective anti-leukemia dose, peruvoside did not cause significant cytotoxicity on normal peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a selective therapeutic window [1]. Mechanistically, peruvoside arrested KG1a cells at the G₂/M phase (distinct from the G₀/G₁ arrest reported in solid tumors), up-regulated CDKN1A (p21) expression, and induced the highest level of cleaved Caspase 3 and Caspase 8 compared with digitoxin and ouabain [1].

Leukemia stem cell targeting Cardiac glycoside anticancer activity Apoptosis induction

NSCLC Src Inhibition: Peruvoside IC50 Ranges from 48–277 nM Across EGFR-Mutant and Wild-Type NSCLC Lines and Sensitizes Gefitinib-Resistant Cells

Peruvoside was identified as a novel Src inhibitor from a screen of >400 plant-derived compounds and tested across five NSCLC cell lines with different EGFR mutation statuses [1]. The 24-hour IC50 values were: A549 (EGFR wild-type) 48 nM, PC9 (EGFR exon 19 deletion) 74 nM, PC9/gef (gefitinib-resistant) 67 nM, H3255 (EGFR L858R) 143 nM, and H1975 (EGFR L858R/T790M, gefitinib-resistant) 277 nM, while the normal bronchial epithelial cell line BEAS-2B showed reduced sensitivity at 428 nM [1]. Peruvoside sensitized gefitinib-resistant tumor cells (A549, PC9/gef, and H1975) to gefitinib treatment, suggesting synergistic potential [1]. In vivo, peruvoside (0.1 mg/kg, i.p., daily for 28 days) reduced mean A549 xenograft tumor size from 348 mm³ (control) to 129.9 mm³ (p = 0.0068) and tumor weight from 0.55 g to 0.26 g (p = 0.0126) in nude mice .

NSCLC targeted therapy Src kinase inhibitor Gefitinib resistance

Broad-Spectrum Antiviral Efficacy: Peruvoside Achieves 100% Protection in Lethal EV-A71 Mouse Model at 0.59 mg/kg Without Measurable Serum Cytotoxicity

Peruvoside was identified through high-throughput screening of thousands of compounds and demonstrated broad-spectrum antiviral activity against at least 12 medically important viruses from diverse families, including SARS-CoV-2, Enterovirus-A71 (EV-A71), Chikungunya virus, Zika virus, Dengue virus, and Influenza A (H1N1) [1]. In a validated 7-day-old BALB/c mouse model of lethal EV-A71 infection, intraperitoneal administration of peruvoside at 0.59 mg/kg daily for 7 days achieved 100% protective effect (n = 6, log-rank Mantel-Cox test, p = 0.0043) up to 21 days post-infection, with no measurable cytotoxicity detected in serum by LDH assay [1]. Mechanistically, peruvoside acts through a host-directed mechanism involving Src/ERK kinase cascade activation of CDK1 and subsequent GBF1 phosphorylation at Threonine 1337, leading to Golgi vesiculation that disrupts viral factory formation—a mechanism distinct from direct-acting antivirals targeting viral proteins [1]. This host-targeting mechanism may reduce the likelihood of viral resistance emergence compared to direct-acting antivirals.

Broad-spectrum antiviral Host-directed antiviral therapy Positive-sense RNA viruses

Peruvoside-d3 as Quantitative Internal Standard: Deuterium Labeling at the Butenolide Ring Enables LC-MS/MS Quantification with Minimal Chromatographic Isotope Shift

Peruvoside-d3 incorporates three deuterium atoms specifically at the unsaturated lactone (butenolide) ring of peruvoside, increasing the molecular mass from 548.67 Da (unlabeled, C₃₀H₄₄O₉) to 551.68 Da (Δ3.02 Da) . This mass shift of approximately 3 Da provides sufficient separation from the unlabeled analyte in single ion monitoring (SIM) or multiple reaction monitoring (MRM) modes without interference from natural isotope abundance of the parent compound [1]. Critically, the use of only three deuterium atoms (rather than >6) minimizes the chromatographic isotope effect: deuterated SIL-IS with ≤6 deuterium atoms show no significant retention time shifts on reversed-phase LC, whereas heavily deuterated analogs (>10 D) can exhibit retention time deviations of up to 1.2 minutes that degrade matrix effect compensation and quantitative accuracy [1]. For cardiac glycoside quantification by isotope-dilution mass spectrometry (ID-MS), threefold deuterium substitution has been validated as a reproducible method yielding deuteration yields >98% within 24 hours without distillation [2]. Peruvoside-d3 thus enables accurate peruvoside quantification in complex biological matrices (serum, plasma, tissue homogenates) with the co-elution behavior essential for robust matrix effect correction.

Stable isotope-labeled internal standard LC-MS/MS method development Bioanalytical quantification

High-Impact Research and Industrial Application Scenarios for Peruvoside-d3


LC-MS/MS Bioanalytical Method Development and Validation for Peruvoside Pharmacokinetic Studies

Peruvoside-d3 is the essential stable isotope-labeled internal standard for developing and validating quantitative LC-MS/MS methods to measure peruvoside in biological matrices (plasma, serum, tissue homogenates). With its 3.02 Da mass shift and minimal chromatographic isotope effect, Peruvoside-d3 enables accurate compensation for matrix effects, extraction variability, and ionization efficiency fluctuations—critical for achieving the accuracy (trueness 97.5–104%) and precision (CV <3%) benchmarks established for cardiac glycoside ID-MS methods [1]. This application directly supports preclinical pharmacokinetic studies of peruvoside in anticancer and antiviral development programs, where the compound's unique biliary excretion profile (15.5% biliary clearance, extensive hepatic metabolism) demands robust analytical methodology that cannot rely on digoxin or digitoxin analytical surrogates [2].

Cardiac Safety Pharmacology: Benchmarking Novel Na⁺/K⁺-ATPase Inhibitors Against the Widest-Margin Reference Compound

Peruvoside's quantitatively established safety margin—approximately twice that of ouabain and strophanthin K, and 5× wider than proscillaridin in therapeutic-to-lethal dose ratios—makes it the preferred reference compound for cardiac safety pharmacology studies evaluating novel Na⁺/K⁺-ATPase inhibitors [1]. Researchers can use peruvoside as a benchmark to establish whether new chemical entities offer improved or inferior therapeutic windows relative to a cardiac glycoside with known quantitative safety parameters. Peruvoside-d3 enables the precise quantification of peruvoside concentrations in cardiac tissue, perfusate, and plasma during isolated heart (Langendorff) and in vivo cardiovascular safety studies [2].

Anti-Leukemia Drug Discovery: Lead Optimization with a Selectivity-Validated Cardiac Glycoside Scaffold

Peruvoside's demonstrated superiority over digitoxin and ouabain in inducing apoptosis in AML KG1a and CML K562 cells—coupled with its lack of cytotoxicity on normal PBMCs at effective doses—positions it as a lead scaffold for semi-synthetic optimization in anti-leukemia drug discovery [1]. The G₂/M phase arrest mechanism, CDKN1A up-regulation, and Caspase 3/8-mediated apoptosis provide defined molecular pharmacodynamic endpoints. Peruvoside-d3 is required for quantifying peruvoside in pharmacokinetic, tissue distribution, and tumor penetration studies that are prerequisites for advancing peruvoside-derived analogs through preclinical development [2].

Broad-Spectrum Antiviral Preclinical Development: Host-Directed Therapeutic Against Emerging RNA Viruses

Peruvoside's 100% protective efficacy in the EV-A71 lethal challenge mouse model (0.59 mg/kg, p = 0.0043), combined with its broad-spectrum activity against SARS-CoV-2, Dengue virus, Zika virus, Chikungunya virus, and Influenza A (H1N1), supports its procurement as a lead compound for host-directed antiviral development targeting pandemic-preparedness [1]. The GBF1 phosphorylation mechanism represents a host-targeting strategy that is orthogonal to direct-acting antivirals and may reduce resistance emergence risk. Peruvoside-d3 is the requisite internal standard for quantifying peruvoside in the preclinical pharmacokinetic, tissue distribution, and toxicokinetic studies needed to support IND-enabling development of peruvoside-based antiviral therapeutics [2].

Quote Request

Request a Quote for Peruvoside-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.